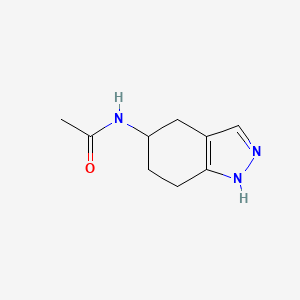

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by acetylation. One common method includes:

Condensation Reaction: Phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the intermediate tetrahydroindazole.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of the indazole ring.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

The synthesis of this compound typically involves the condensation of appropriate indazole derivatives with acetamide under controlled conditions. The reaction parameters such as temperature and solvent choice are crucial for optimizing yield and purity. For instance, using glacial acetic acid as a solvent and applying reflux conditions has been shown to produce high yields of tetrahydro-indazole derivatives .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. For example, studies have demonstrated that indazole derivatives can inhibit the growth of breast cancer cells (MCF-7), cervical cancer cells, and colorectal cancer cells . The mechanism of action is believed to involve the disruption of cellular proliferation pathways typical in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.4 | Bayomi et al., 2015 |

| WI38 | 20.3 | Bayomi et al., 2013 |

| Hep G2 | 18.9 | Bayomi et al., 2015 |

Antiprotozoal Activity

This compound has also been evaluated for its antiprotozoal properties against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors targeting the enzyme trypanothione synthetase have shown promise in disrupting the survival of this parasite . The structure-activity relationship studies indicate that modifications to the indazole core can enhance potency against this target.

Table 2: Inhibitory Activity Against Trypanosoma brucei

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Cancer Models

In a study evaluating a series of indazole derivatives for anticancer activity, this compound was found to significantly inhibit tumor growth in xenograft models . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Protozoan Infections

Another study highlighted its effectiveness against Trypanosoma brucei in vitro and in vivo models. The compound demonstrated a significant reduction in parasitemia levels compared to untreated controls .

Mécanisme D'action

The mechanism of action of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indazole: The parent compound of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide, known for its broad range of biological activities.

Benzimidazole: Another heterocyclic compound with similar biological properties but differing in its chemical structure.

Pyrazole: Shares some structural similarities with indazole and exhibits comparable biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Activité Biologique

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is an indazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Enzymes and Pathways

This compound primarily acts as an enzyme inhibitor. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response. By blocking COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation. Additionally, it may inhibit other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13).

Biochemical Pathways

The compound influences several biochemical pathways:

- Inflammation Modulation : It inhibits the production of inflammatory cytokines in a concentration-dependent manner.

- Cell Signaling : this compound affects nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in the immune response and inflammation regulation.

Biological Activity

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, it demonstrated a dose-dependent reduction in inflammation markers. For example, in carrageenan-induced edema tests, compounds similar to this indazole derivative showed substantial anti-inflammatory activity with effective doses around 3.5 mg/kg .

Antitumor Activity

Indazole derivatives have also shown promise in cancer research. Studies suggest that this compound can inhibit tumor growth and proliferation. Its mechanism may involve the modulation of pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Properties

Emerging evidence points to antimicrobial effects of this compound against various pathogens. The indazole structure is known to contribute to its activity against bacteria and fungi.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

Dosage and Safety Profile

The biological effects of this compound vary significantly with dosage:

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h5,8H,2-4H2,1H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEVYUJEEWNTMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.